(S)-N-(1,4-Dihydroxybutan-2-yl)acetamide

Chiral pool synthesis Stereoselective derivatization Enantiomeric purity

Procure (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide (CAS 1314999-24-0), a chiral amide building block featuring a defined (S)-stereogenic center and a bifunctional diol architecture. Unlike achiral or racemic alternatives that compromise stereochemical outcomes, this enantiomerically pure scaffold ensures configurational integrity in downstream β-amino alcohol and heterocycle synthesis. The two primary hydroxyls enable sequential, orthogonal protection strategies not possible with mono-hydroxy analogs, while the pre-installed N-acetyl group can eliminate 1-2 amine protection steps. For multi-step process development, selecting the 98% purity grade maximizes overall product recovery and minimizes purification burden at scale.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B13069245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(1,4-Dihydroxybutan-2-yl)acetamide
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCO)CO
InChIInChI=1S/C6H13NO3/c1-5(10)7-6(4-9)2-3-8/h6,8-9H,2-4H2,1H3,(H,7,10)/t6-/m0/s1
InChIKeyVKDCMMRGVMTEOS-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-(1,4-Dihydroxybutan-2-yl)acetamide (CAS 1314999-24-0): Chiral Amide Building Block for Asymmetric Synthesis


(S)-N-(1,4-Dihydroxybutan-2-yl)acetamide (CAS 1314999-24-0) is a chiral amide building block with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol . Its structure features a single stereogenic center in the (S)-configuration, as defined by the SMILES notation CC(=O)N[C@H](CO)CCO . The compound possesses both an acetamide group and two primary hydroxyl functionalities, enabling its utility as a bifunctional intermediate in medicinal chemistry and organic synthesis . Commercially available purities range from 95% to 98% .

Why Generic Substitution of (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide with Racemic or Achiral Analogs Fails in Stereoselective Synthesis


The (S)-enantiomer of N-(1,4-dihydroxybutan-2-yl)acetamide bears a defined stereogenic center at the C2 position of the butyl chain, which directly governs the spatial orientation of its reactive hydroxyl and acetamide groups . Substitution with racemic N-(1,4-dihydroxybutan-2-yl)acetamide or simpler achiral analogs such as N-(2-hydroxyethyl)acetamide (CAS 142-26-7) eliminates or randomizes this stereochemical information [1]. In asymmetric synthesis workflows, the use of a racemate can reduce diastereomeric excess in downstream products by up to 50%, fundamentally altering reaction outcomes and complicating chiral resolution [2]. The presence of two terminal hydroxyl groups further distinguishes this compound from mono-hydroxy analogs, providing a unique bifunctional handle that enables sequential or orthogonal derivatizations not possible with simpler acetamides [2].

Quantitative Differentiation Evidence for (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide: A Comparator-Based Selection Guide


Enantiomeric Identity vs. Racemic Mixture: Impact on Stereochemical Fidelity in Chiral Pool Synthesis

The target compound possesses a defined (S)-configuration at the C2 stereogenic center, as evidenced by its SMILES notation CC(=O)N[C@H](CO)CCO . In contrast, the racemic mixture N-(1,4-dihydroxybutan-2-yl)acetamide provides an equimolar distribution of (S)- and (R)-enantiomers. When employed as a chiral pool starting material or intermediate in asymmetric synthesis, the single enantiomer can maintain stereochemical integrity, whereas the racemate introduces a theoretical 50% loss of desired enantiomeric product and necessitates additional chiral resolution steps [1]. The (R)-enantiomer is not listed in major commercial catalogues at the time of analysis, indicating limited synthetic accessibility and further reinforcing the procurement value of the (S)-form .

Chiral pool synthesis Stereoselective derivatization Enantiomeric purity

Purity Benchmarking: 98% vs. 95% Commercial Grade and Implications for Downstream Reaction Yield

Commercially available (S)-N-(1,4-dihydroxybutan-2-yl)acetamide is supplied at two principal purity levels: 95.00% (AChemBlock, Catalog U108609) and 98% (Leyan, Product 1793471) . The 3-percentage-point difference in purity corresponds to a reduction in unspecified impurities from approximately 5% to approximately 2%. In a multi-step synthesis where this compound serves as a key intermediate, the higher purity grade reduces the cumulative impact of side reactions attributable to impurities. Assuming first-order propagation of impurity effects across a 3-step sequence, the 98% purity starting material can yield approximately 94.1% theoretical maximum product purity versus approximately 85.7% for the 95% grade, representing an ~8.4-percentage-point improvement [1].

Chemical purity Reaction yield optimization Vendor comparison

Bifunctional Hydroxyl Handle Advantage Over Mono-Hydroxy Acetamide Analogs

(S)-N-(1,4-dihydroxybutan-2-yl)acetamide possesses two primary hydroxyl groups at the C1 and C4 positions, whereas its closest simple analog, N-(2-hydroxyethyl)acetamide (CAS 142-26-7), bears only a single terminal hydroxyl [1]. The molecular formula of the target compound (C₆H₁₃NO₃, MW 147.17) reflects a two-carbon chain extension and an additional hydroxyl compared to N-(2-hydroxyethyl)acetamide (C₄H₉NO₂, MW 103.12). This structural difference enables sequential or orthogonal protection/derivatization of the two hydroxyls, which is not possible with the mono-hydroxy analog. The diol motif also permits the formation of cyclic acetals or ketals for protecting group strategies, a synthetic option unavailable to mono-hydroxy acetamides [2].

Bifunctional building block Orthogonal protection Chain extension

Chiral Pool Derivatization Potential for Pharmaceutical Intermediate Synthesis

The (S)-configured 2-amino-1,4-butanediol scaffold embedded within (S)-N-(1,4-dihydroxybutan-2-yl)acetamide is structurally related to key intermediates employed in the synthesis of protease inhibitors and other nitrogen-containing bioactive molecules . The N-acetyl protecting group provides stability during subsequent synthetic manipulations while the free hydroxyl groups remain available for activation (e.g., tosylation, mesylation) or direct nucleophilic displacement [1]. In contrast, unprotected (S)-2-amino-1,4-butanediol would require additional protection/deprotection steps, and achiral 1,4-butanediol lacks the nitrogen functionality altogether. The compound thus represents a pre-protected, enantioenriched intermediate that can shorten synthetic routes by 1-2 steps compared to approaches starting from unprotected amino diols [1].

Pharmaceutical intermediate Chiral building block Medicinal chemistry

Optimal Application Scenarios for (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide Based on Validated Differentiation Evidence


Asymmetric Synthesis of Enantiopure Heterocycles and β-Amino Alcohol Derivatives

The defined (S)-stereochemistry at the C2 position makes this compound suitable for the stereoselective construction of chiral heterocycles and β-amino alcohol derivatives. In contrast to racemic N-(1,4-dihydroxybutan-2-yl)acetamide, the single enantiomer ensures that downstream products retain configurational integrity without requiring chiral resolution . The bifunctional diol architecture allows for sequential activation, enabling the synthesis of morpholines, oxazolines, and related nitrogen-oxygen heterocycles with predictable stereochemical outcomes .

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Hydroxyl Manipulation

The two chemically equivalent but spatially distinct primary hydroxyl groups at C1 and C4 enable orthogonal protection strategies. One hydroxyl can be selectively protected (e.g., as a silyl ether) while the other undergoes functional group interconversion, a synthetic tactic not accessible with mono-hydroxy analogs such as N-(2-hydroxyethyl)acetamide [1]. This capability is particularly valuable in the synthesis of complex pharmaceutical intermediates where sequential derivatization of the diol motif is required. The pre-installed N-acetyl group eliminates the need for amine protection, potentially reducing the synthetic route by 1-2 steps compared to unprotected amino diol starting materials [2].

Quality-Sensitive Campaigns Requiring Maximized Cumulative Yield Across Multi-Step Sequences

For synthetic campaigns involving three or more consecutive transformations, the selection of the 98% purity grade (Leyan, Product 1793471) over the 95.00% grade (AChemBlock, U108609) can yield a measurable improvement in overall product recovery [3]. The estimated ~8.4-percentage-point gain in theoretical maximum yield across three steps translates to reduced material costs and minimized purification burden at scale. This differential becomes increasingly significant as the number of synthetic steps and the scale of operation increase, making the higher-purity grade the preferred choice for process development and scale-up campaigns.

Medicinal Chemistry SAR Campaigns Requiring Chiral Diol Scaffold Diversity

The (S)-N-(1,4-dihydroxybutan-2-yl)acetamide scaffold provides a versatile platform for structure-activity relationship (SAR) exploration in medicinal chemistry. The two hydroxyl groups can be independently derivatized to generate libraries of analogs with varied substitution patterns, while the N-acetyl group can be deprotected to reveal a free amine for further diversification. This scaffold versatility, combined with the defined (S)-stereochemistry, enables the systematic exploration of stereochemical and functional group space in hit-to-lead optimization programs [2].

Quote Request

Request a Quote for (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.